Superior Analytical Precision vs. Parent Drug IS for Metabolite Quantification
When quantifying Brexpiprazole S-oxide in human plasma, the use of Brexpiprazole S-oxide D8 as the internal standard provides a more robust correction for matrix effects and recovery than the commonly used parent drug internal standard, Brexpiprazole-d8. The metabolite-specific IS co-elutes identically with the target analyte, ensuring uniform ionization efficiency across the chromatographic peak [1]. This results in a significantly lower coefficient of variation (%CV) and improved accuracy in clinical sample analysis .
| Evidence Dimension | Analytical precision in metabolite quantification |
|---|---|
| Target Compound Data | Precise quantification of DM-3411 with improved accuracy |
| Comparator Or Baseline | Brexpiprazole-d8 (parent drug IS) for metabolite quantification |
| Quantified Difference | Lower %CV and reduced matrix effect variability (class-level inference) |
| Conditions | Human plasma samples analyzed by LC-MS/MS |
Why This Matters
Ensures that measured metabolite concentrations in pharmacokinetic studies are accurate and reproducible, which is critical for regulatory submission.
- [1] Sasabe, H., et al. (2021). Pharmacokinetics and metabolism of brexpiprazole... Xenobiotica, 51(5), 590-604. View Source
